Sodium nitrobenzoate
Overview
Description
Sodium nitrobenzoate is an organic compound derived from benzoic acid, where a nitro group is substituted onto the benzene ring, and the carboxyl group is converted to its sodium salt form. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
Sodium nitrobenzoate, also known as 2-Nitrobenzoic acid sodium salt, primarily targets arsenopyrite . Arsenopyrite is a common arsenic-containing mineral often associated with sulfide minerals and precious metals .
Mode of Action
This compound interacts with arsenopyrite through a process known as flotation . This compound can effectively inhibit the flotation behaviors of arsenopyrite via sodium butyl xanthate (NaBX) . The organic inhibitor m-NBO has a significant inhibitory effect on arsenopyrite under alkaline conditions . The adsorption between m-NBO and NaBX is competitive, and a hydrophilic layer forms on the surface of arsenopyrite . The passivation film prevents dixanthogen from being adsorbed on the surface of the mineral .
Biochemical Pathways
The action of this compound on arsenopyrite increases the redox potential and oxide content of the arsenopyrite surface . This results in a reduction in the hydrophobicity of the arsenopyrite surface, thereby inhibiting the flotation of arsenopyrite .
Pharmacokinetics
It’s worth noting that the related compound, benzoic acid, is conjugated to glycine in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate is used as a treatment for urea cycle disorders due to its ability to bind amino acids . This leads to excretion of these amino acids and a decrease in ammonia levels .
Result of Action
The result of this compound’s action is the inhibition of arsenopyrite flotation . This is significant as it provides options for separating multimetal sulfide minerals and arsenic-containing minerals .
Action Environment
The action of this compound is influenced by environmental factors such as pH . Arsenopyrite has good floatability under acidic conditions, but the floatability decreases under alkaline conditions . Furthermore, the organic inhibitor m-NBO has a significant inhibitory effect on arsenopyrite under alkaline conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium nitrobenzoate can be synthesized through the nitration of benzoic acid. The nitration process involves the reaction of benzoic acid with a mixture of concentrated nitric acid and sulfuric acid, which introduces a nitro group onto the benzene ring. The resulting nitrobenzoic acid is then neutralized with sodium hydroxide to form this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and concentration of reagents, to ensure high yield and purity of the product. The final product is often recrystallized to remove impurities and achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Sodium nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed:
Reduction: Aminobenzoate derivatives.
Substitution: Various substituted benzoates.
Oxidation: Carboxylated or hydroxylated derivatives.
Scientific Research Applications
Sodium nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Comparison with Similar Compounds
Sodium benzoate: A widely used preservative with similar structural features but lacks the nitro group.
Nitrobenzoic acids: Compounds with nitro groups on the benzene ring but without the sodium salt form.
Aminobenzoates: Reduction products of nitrobenzoates with amino groups instead of nitro groups.
Uniqueness: Sodium nitrobenzoate is unique due to its combination of the nitro group and sodium salt, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific applications, such as flotation processes and as an intermediate in organic synthesis .
Properties
IUPAC Name |
sodium;2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO4.Na/c9-7(10)5-3-1-2-4-6(5)8(11)12;/h1-4H,(H,9,10);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDBDKITOXSHCO-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])[N+](=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50182789 | |
Record name | Sodium nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28605-72-3 | |
Record name | Sodium nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028605723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50182789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can sodium nitrobenzoate interact with surfactants in a solution?
A2: Yes, research suggests that this compound can interact with surfactants like AOT (sodium bis(2-ethylhexyl) sulfosuccinate). In a study using positron annihilation techniques, this compound was added to a ternary system of AOT/isooctane/water []. The results indicated that this compound exhibited a high reactivity towards positronium, a pseudo-atom formed by an electron and a positron. This reactivity suggests that this compound is present both in the isooctane phase and within the AOT aggregates, indicating an interaction with the surfactant []. This interaction likely influences the properties and behavior of the surfactant system.
Q2: What is the impact of this compound on iron corrosion in acetate solutions?
A3: While the provided abstract doesn't provide specific results, it indicates that research has been conducted to understand the effect of this compound on the oxide and adsorptive passivation of iron in acetate solutions []. Passivation is a process where a material, like iron, becomes less susceptible to corrosion due to the formation of a protective layer on its surface. Therefore, the study likely explored whether this compound promotes or hinders the formation of this protective layer on iron, ultimately influencing its corrosion resistance.
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